methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including amino, thiadiazole, thienyl, cyano, and pyran carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-thiadiazole core, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The thienyl moiety can be introduced through a coupling reaction with appropriate thienyl precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thienyl moieties can be oxidized under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole moiety, for example, is known to interact with various biological pathways, potentially disrupting processes like DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.
Thiazole derivatives: These compounds have a similar sulfur-containing heterocyclic structure and are known for their diverse biological activities.
Uniqueness
Methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 6-amino-4-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-methylthiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S3/c1-7-12(15(23)24-3)13(10(5-18)14(19)25-7)11-4-9(8(2)27-11)6-26-17-22-21-16(20)28-17/h4,13H,6,19H2,1-3H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGNCWLEQMKPMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(S2)C)CSC3=NN=C(S3)N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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